1-Bromo-3-(methoxymethoxy)benzene
Overview
Description
1-Bromo-3-(methoxymethoxy)benzene is a brominated aromatic compound with a methoxymethoxy substituent group. This compound is structurally related to various other brominated benzene derivatives that have been synthesized and characterized in the literature. Although the specific compound of interest is not directly studied in the provided papers, insights can be drawn from closely related compounds and their chemical behavior.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of brominating agents or electrophilic aromatic substitution reactions. For instance, the synthesis of a natural product containing a methoxymethyl-substituted aryl methyl ether was achieved starting from a brominated precursor, indicating the relevance of brominated intermediates in complex synthetic routes . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involved standard characterization techniques such as NMR and IR spectroscopy, which are also applicable to the synthesis of 1-Bromo-3-(methoxymethoxy)benzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques like X-ray crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were determined, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . These findings suggest that 1-Bromo-3-(methoxymethoxy)benzene may also exhibit interesting structural features due to the presence of the bromine atom and the methoxymethoxy group.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and further functionalization. The reactivity of such compounds is influenced by the nature of the substituents and the position of the bromine atom. For example, the reaction of a bromobenzo thiadiazole derivative with nucleophiles resulted in the formation of alkoxy-, propylthio-, and amino-substituted products . This demonstrates the potential reactivity of 1-Bromo-3-(methoxymethoxy)benzene in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are determined by their molecular structure. The presence of bromine can significantly influence the compound's boiling point, density, and reactivity. For instance, the electrochemical bromination of 4-methoxy toluene yielded a product with specific physical and chemical properties due to the introduction of the bromine atom . Similarly, 1-Bromo-3-(methoxymethoxy)benzene is expected to have unique properties that can be exploited in various chemical applications.
Scientific Research Applications
Synthesis of Isoindoles
A study by Kuroda and Kobayashi (2015) describes a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles. This process involves the reaction of 2-(dialkoxymethyl)phenyllithium compounds, derived from 1-bromo-2-(dialkoxymethyl)benzenes like 1-Bromo-3-(methoxymethoxy)benzene, with nitriles. The resulting products have potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).
Synthesis of Natural Products
Akbaba et al. (2010) achieved the first synthesis of a natural product starting from a derivative of 1-Bromo-3-(methoxymethoxy)benzene. This approach illustrates the chemical's utility in synthesizing complex, biologically active compounds (Akbaba et al., 2010).
Vibrational Analysis and Chemical Reactivity
Yadav et al. (2022) conducted a study on 4-bromo-3-(methoxymethoxy) benzoic acid, a chemical closely related to 1-Bromo-3-(methoxymethoxy)benzene. Their work provides insights into the structure, vibrational analysis, and chemical reactivity of such compounds, useful for predicting reactivity in various solvents (Yadav et al., 2022).
Molecular Electronics
Stuhr-Hansen et al. (2005) discuss the use of simple aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as building blocks for thiol end-capped molecular wires. These molecular wires are essential in the development of molecular electronics, highlighting the compound's role in advancing nanotechnology (Stuhr-Hansen et al., 2005).
Electrosynthesis
Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, a process relevant to compounds like 1-Bromo-3-(methoxymethoxy)benzene. Their findings provide valuable insights into the electrosynthetic pathways of aryl bromides (Kulangiappar et al., 2014).
Safety And Hazards
The safety information available indicates that “1-Bromo-3-(methoxymethoxy)benzene” may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3-(methoxymethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFANLWQCURKNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438221 | |
Record name | 1-bromo-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(methoxymethoxy)benzene | |
CAS RN |
42471-59-0 | |
Record name | 1-bromo-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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